molecular formula C15H11NO5S B2567314 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid CAS No. 55405-41-9

2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid

Cat. No. B2567314
CAS RN: 55405-41-9
M. Wt: 317.32
InChI Key: MXDHNMGVRFIAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid, also known as NBPETB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. It is a thioester derivative of benzoic acid that contains a nitrophenyl group and an oxoethyl group. NBPETB has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail. In

Scientific Research Applications

Pharmacological and Environmental Research

  • Degradation Processes and Stability Studies : A study focusing on Nitisinone, a structurally similar compound, highlights the importance of understanding the stability and degradation pathways of pharmaceutical compounds. This research could provide insights into the stability and safe use of related compounds, including 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid, especially in medical applications (Barchańska et al., 2019).

  • Advanced Oxidation Processes : The degradation of pharmaceuticals like acetaminophen through advanced oxidation processes offers insights into environmental remediation techniques. This knowledge is crucial for understanding how compounds such as this compound might be broken down in environmental settings, minimizing their ecological impact (Qutob et al., 2022).

  • Gut Function Regulation by Benzoic Acid : Research on benzoic acid's effects on gut functions could provide a framework for studying the biological activity of similar compounds. Understanding these effects is crucial for pharmaceutical applications where modulation of gut functions might be desired (Mao et al., 2019).

  • Antituberculosis Activity of Organotin Complexes : The study of organotin complexes and their antituberculosis activity could serve as a model for designing new drugs. Investigating the biological activities of compounds with similar functional groups or structures, such as this compound, might lead to novel therapeutic agents (Iqbal et al., 2015).

  • Wastewater Treatment : Studies on the treatment of pollutants in purified terephthalic acid wastewater highlight the importance of removing toxic compounds from industrial effluents. Such research might inform the environmental management of waste containing similar compounds, ensuring they do not adversely affect ecosystems (Garg & Prasad, 2017).

properties

IUPAC Name

2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5S/c17-13(10-5-7-11(8-6-10)16(20)21)9-22-14-4-2-1-3-12(14)15(18)19/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDHNMGVRFIAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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